

Confirming the Structure of Synthetic 4-Methylphenmetrazine: A Comparative Guide

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Compound of Interest

Compound Name:	3-Methyl-2-(4-methylphenyl)morpholine
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for synthetic 4-Methylphenmetrazine (4-MPM) and its positional isomers, 2-MPM and 3-MPM. Detailed experimental protocols and supporting data are presented to aid in the unambiguous structural confirmation of these compounds.

Comparative Analytical Data

The structural elucidation of synthetic cathinones and their analogs is critical for forensic and research applications. This section provides a comparative summary of key analytical data for 4-MPM and its common isomers, 2-MPM and 3-MPM, obtained through Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Technique	Parameter	4-Methylphenmetrazine (4-MPM)	2-Methylphenmetrazine (2-MPM)	3-Methylphenmetrazine (3-MPM)
¹ H NMR (DMSO-d ₆ , δ ppm)	Phenyl H	7.26–7.20 (m, 2H), 7.20–7.14 (m, 2H)	7.37–7.32 (m, 1H), 7.24–7.11 (m, 3H)	7.27–7.06 (m, 4H)
Morpholine H-2		4.12 (d, J = 9.4 Hz, 1H)	4.44 (d, J = 9.4 Hz, 1H)	4.04 (d, J = 9.2 Hz, 1H)
Morpholine H-3		3.10–2.97 (m, 1H)	3.10–2.98 (m, 1H)	3.66 (td, J = 11.4, 3.4 Hz, 1H)
Phenyl CH ₃		2.30 (s, 3H)	2.34 (s, 3H)	2.31 (s, 3H)
Morpholine CH ₃		0.82 (d, J = 6.5 Hz, 3H)	0.94–0.80 (m, 3H)	0.79 (d, J = 6.5 Hz, 3H)
¹³ C NMR (DMSO-d ₆ , δ ppm)	Phenyl C-1'	135.84	135.55	139.70
Phenyl C-4'	137.42	130.04 (C-3', C-4')	129.64	
Morpholine C-2	82.72	79.97	84.14	
Morpholine C-3	54.66	55.12	55.46	
Phenyl CH ₃	20.73	19.26	21.45	
Morpholine CH ₃	15.89	15.84	16.98	
GC-MS (EI)	Molecular Ion (m/z)	191	191	191
Major Fragments (m/z)		119, 91, 71, 56	119, 91, 71, 56	119, 91, 71, 56
Retention Time	Separated from 2-MPM and 3-MPM	Not separated from 3-MPM	Not separated from 2-MPM	

Experimental Protocols

Detailed methodologies for the synthesis and key analytical techniques are provided below.

Synthesis of 4-Methylphenmetrazine (4-MPM)[1]

The synthesis of 4-MPM is achieved through a multi-step process starting from 4-methylpropiophenone.

- Bromination: A solution of bromine (27 mmol) in dichloromethane (26 mL) is added slowly to a solution of 4-methylpropiophenone (27 mmol) in dichloromethane (26 mL). The mixture is stirred for 1 hour, dried with anhydrous magnesium sulfate, and the solvent is removed to yield 2-bromo-1-(4-methylphenyl)propan-1-one.
- Further steps as described in the source literature would typically involve reaction with a suitable amino alcohol and subsequent cyclization to form the morpholine ring. The final product is often converted to a salt, such as a fumarate or hydrochloride, for improved stability and handling. X-ray crystallography of the hydrochloride salt has confirmed the trans-isomer configuration of 4-MPM.[1]

Analytical Characterization

- Instrumentation: Agilent 6890 N GC coupled to a 5975 Mass Selective Detector.
- Column: HP-ULTRA 1 column (12 m x 0.2 m x 0.33 µm).
- Carrier Gas: Helium at a constant flow of 0.8 mL/min.
- Injector Temperature: 250 °C with a split ratio of 1:1.
- Transfer Line Temperature: 280 °C.
- Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 100 °C, followed by a ramp of 5 °C/min to 200 °C, and a final ramp of 20 °C/min to 295 °C with a 1-minute hold.
- Sample Preparation: 1 mg/mL solution in methanol.

Under these conditions, 4-MPM can be chromatographically separated from its 2- and 3-isomers. However, the electron ionization (EI) mass spectra of all three isomers are identical, showing a molecular ion at m/z 191 and a common fragmentation pattern.[\[1\]](#)

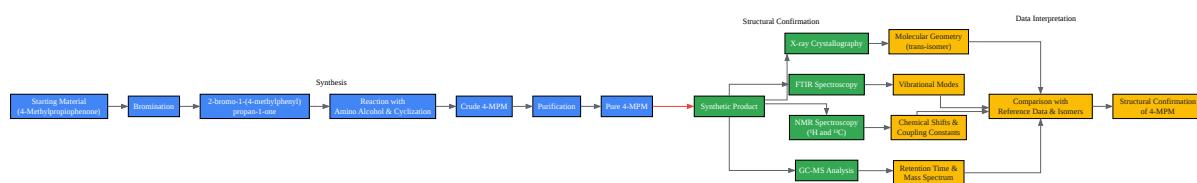
- Instrumentation: NMR spectra are recorded on a suitable high-field spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- Data Analysis: Processed using appropriate NMR software.

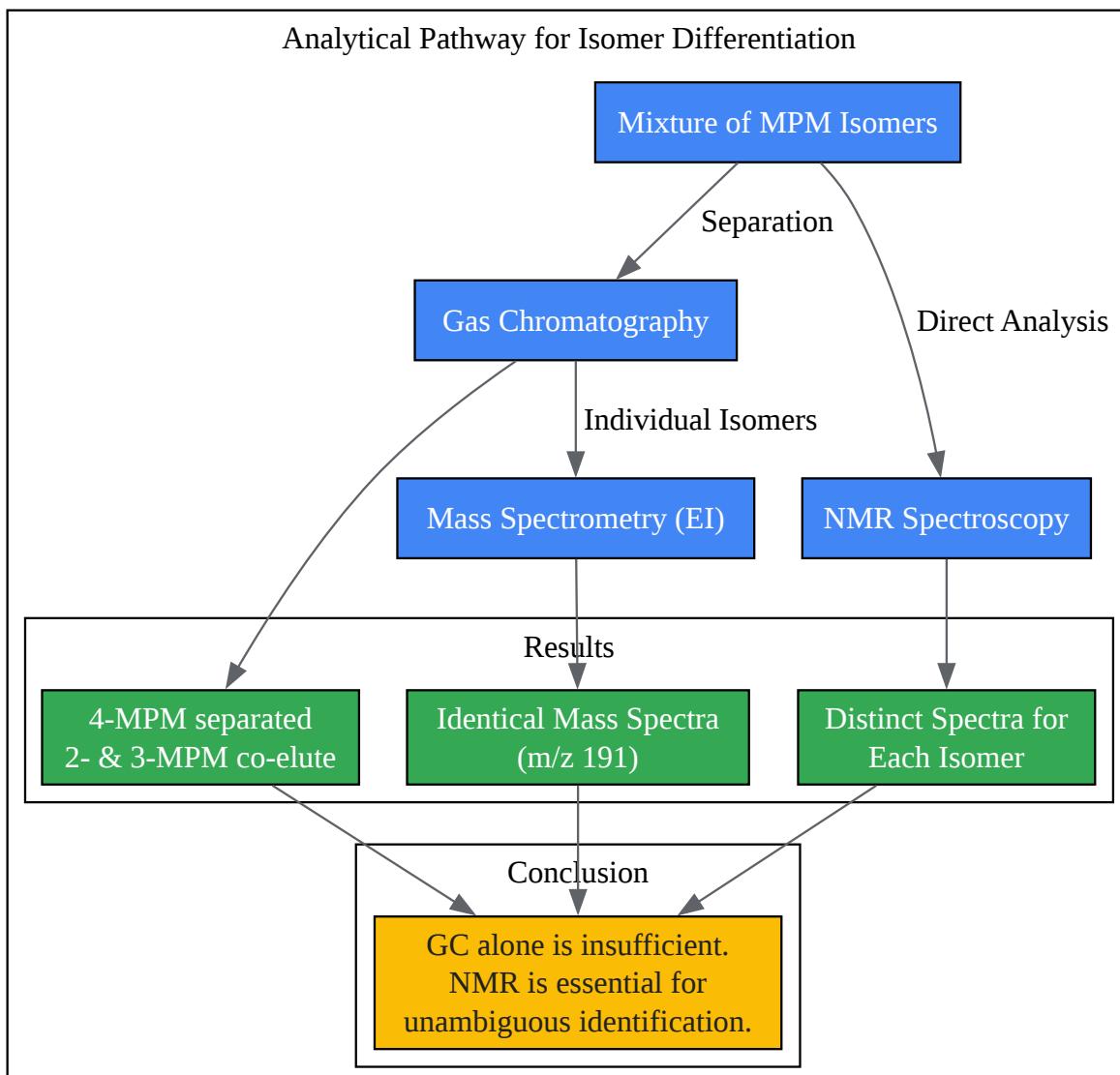
The ¹H and ¹³C NMR spectra provide distinct chemical shifts and coupling constants for each isomer, allowing for their unambiguous identification.

- Instrumentation: Perkin Elmer Spectrum 100 FT-IR with a Universal ATR sampling accessory.
- Wavelength Resolution: 2 cm⁻¹.
- Spectral Range: 650–4000 cm⁻¹ with 16 scans per spectrum.
- Data Analysis: Processed using Spectrum Perkin Elmer Version 6.3.4 Software.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the structural confirmation of synthetic 4-Methylphenmetrazine.





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References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
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